8-bromo-4-chloroquinoline-2-carbaldehyde chemical structure and properties
8-bromo-4-chloroquinoline-2-carbaldehyde chemical structure and properties
Topic: 8-Bromo-4-chloroquinoline-2-carbaldehyde: Structural Analysis, Synthesis, and Reactivity Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Executive Summary
8-Bromo-4-chloroquinoline-2-carbaldehyde represents a high-value, tris-functionalized heterocyclic scaffold.[1] Its utility in drug discovery stems from its orthogonal reactivity profile: the electrophilic aldehyde at C2, the nucleophile-labile chloride at C4, and the cross-coupling-ready bromide at C8. This guide provides a comprehensive technical analysis of this compound, detailing its synthesis from commercially available precursors, its physicochemical properties, and its strategic application in the design of complex bioactive molecules (e.g., CD38 inhibitors, anthelmintics).[1]
Structural Identity & Physicochemical Properties[1][2]
While the specific CAS number for the 2-carbaldehyde derivative is not widely indexed in public commercial catalogs, it is a direct downstream derivative of 8-bromo-4-chloro-2-methylquinoline (CAS 1201-07-6).[1]
1.1 Nomenclature & Identification
-
IUPAC Name: 8-Bromo-4-chloroquinoline-2-carbaldehyde[1]
-
Alternative Names: 2-Formyl-4-chloro-8-bromoquinoline[1]
-
Molecular Formula:
[1] -
Molecular Weight: 270.51 g/mol [1]
-
Key Precursor: 8-Bromo-4-chloro-2-methylquinoline (CAS: 1201-07-6)[1][]
1.2 Predicted Physicochemical Data
Data estimated based on structural analogs (e.g., 8-bromo-4-chloroquinoline).[1]
| Property | Value / Range | Notes |
| Appearance | Yellow to tan solid | Typical for oxidized quinolines.[1] |
| Melting Point | 145–155 °C | Predicted; analogs melt in this range. |
| LogP | ~3.2 | Lipophilic due to halogenation. |
| Solubility | DMSO, DCM, CHCl3 | Poor water solubility. |
| Polar Surface Area | ~30 Ų | Dominated by the aldehyde/nitrogen. |
Synthetic Routes & Experimental Protocols
The synthesis of 8-bromo-4-chloroquinoline-2-carbaldehyde is best approached via a stepwise functionalization of the quinoline core.[1] The most robust route involves the Conrad-Limpach synthesis followed by Riley oxidation .[1]
2.1 Retrosynthetic Analysis
The target molecule is disassembled into three key stages:
-
Oxidation: Installation of the aldehyde via
oxidation of the C2-methyl group. -
Chlorination: Conversion of the C4-hydroxyl to a chloride using
. -
Cyclization: Condensation of 2-bromoaniline with ethyl acetoacetate to form the quinolone core.
2.2 Synthesis Workflow Diagram
Caption: Stepwise synthesis from 2-bromoaniline to the target aldehyde via Conrad-Limpach cyclization and Riley oxidation.
2.3 Detailed Experimental Protocols
Step 1: Synthesis of 8-Bromo-4-chloro-2-methylquinoline (Precursor)
This protocol combines cyclization and chlorination.[1]
-
Condensation: Reflux 2-bromoaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in benzene with catalytic p-TsOH using a Dean-Stark trap. Evaporate solvent to yield the enamine intermediate.
-
Cyclization: Add the intermediate dropwise to refluxing Dowtherm A (diphenyl ether) at 250°C. Stir for 30-60 mins. Cool, dilute with hexane, and filter the precipitate (8-bromo-4-hydroxy-2-methylquinoline).
-
Chlorination: Suspend the hydroxyquinoline in
(excess). Reflux for 2-4 hours until the solid dissolves. -
Workup: Pour onto crushed ice (Caution: Exothermic). Neutralize with
. Extract with DCM. -
Yield: Typically 70–85% over two steps.
Step 2: Riley Oxidation to 8-Bromo-4-chloroquinoline-2-carbaldehyde
Based on standard protocols for quinaldine oxidation [1, 2].[1]
-
Setup: Dissolve 8-bromo-4-chloro-2-methylquinoline (10 mmol) in 1,4-dioxane (50 mL).
-
Reagent Addition: Add Selenium Dioxide (
, 12 mmol). Optional: Add 1-2 mL of water to facilitate the reaction. -
Reaction: Reflux the mixture (approx. 100°C) for 4–12 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).[1]
-
Workup: Filter hot through Celite to remove black selenium metal. Concentrate the filtrate.
-
Purification: Recrystallize from ethyl acetate/hexane or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
-
Expected Yield: 50–65%.
Reactivity Profile & Derivatization[1]
The power of this scaffold lies in its chemoselectivity . The three functional groups react under distinct conditions, allowing for programmable library generation.
3.1 Reactivity Map[1]
Caption: Orthogonal reactivity zones allowing sequential functionalization at C2, C4, and C8.
3.2 Mechanistic Insights
-
C4-Chloride (
):-
Mechanism: The nitrogen atom in the quinoline ring acts as an electron sink, activating the C4 position. The presence of the electron-withdrawing aldehyde at C2 further enhances this electrophilicity.[1]
-
Protocol: React with primary/secondary amines in DMF/DIEA at 80°C. The chloride is displaced before the bromide [3].
-
-
C2-Aldehyde (Condensation):
-
Mechanism: Standard carbonyl reactivity.
-
Application: Formation of hydrazones or oximes often increases biological activity (e.g., antifungal properties).[1] It is also the entry point for Wittig reactions to extend the carbon chain.
-
-
C8-Bromide (Cross-Coupling):
-
Selectivity: Pd-catalyzed couplings (Suzuki-Miyaura) occur at C8.[1] However, care must be taken; oxidative addition can occur at C4-Cl if highly active catalysts are used.
-
Strategy: Perform
at C4 first to replace the labile chloride, then perform Pd-coupling at C8 to avoid chemoselectivity issues.
-
Applications in Drug Discovery[2][4][5][6]
4.1 CD38 Inhibitors
Research indicates that 4-amino-8-quinoline carboxamides are potent inhibitors of the NAD-hydrolyzing enzyme CD38.[1][3] The 8-bromo-4-chloro scaffold serves as a critical intermediate where the 4-chloro is displaced by an amine, and the 8-bromo is carbonylated or coupled to form the carboxamide moiety [3].[1]
4.2 Chemosensors
Derivatives of 8-aminoquinoline-2-carbaldehyde are used as fluorescent chemosensors for metal ions (
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is likely toxic if swallowed and a skin/eye irritant .[1]
-
Selenium Dioxide: Highly toxic and an oxidizer. Use strictly in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Aldehydes are prone to air oxidation to carboxylic acids over time.[1]
References
-
Riley Oxidation Mechanism & Protocol
- Source: "Developments in Synthetic Applic
-
Synthesis of 8-Aminoquinoline-2-carbaldehydes
-
Source: "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." Arkivoc, 2022.[4]
-
-
Medicinal Chemistry Application (CD38)
-
Precursor Data (8-Bromo-4-chloro-2-methylquinoline)
